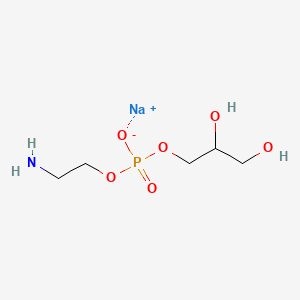
Glycerophosphorylethanolamine (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerophosphorylethanolamine (sodium salt) is a phosphodiester metabolite of phosphatidylethanolamine. It is known for promoting the aggregation of amyloid-beta (1-40) in vitro and is found in elevated levels in postmortem brains of patients with Alzheimer’s disease . This compound has a molecular formula of C5H13NO6P • Na and a molecular weight of 237.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerophosphorylethanolamine (sodium salt) can be synthesized through the phosphorylation of ethanolamine with glycerophosphate. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of glycerophosphorylethanolamine (sodium salt) involves large-scale phosphorylation processes. These processes utilize high-purity ethanolamine and glycerophosphate, along with advanced purification techniques to ensure the final product meets the required standards. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment of pH, temperature, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Glycerophosphorylethanolamine (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphoethanolamine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Simpler phosphoethanolamine derivatives.
Substitution: Various substituted phosphoethanolamine compounds.
Scientific Research Applications
Chemistry
In chemistry, glycerophosphorylethanolamine (sodium salt) is used as a precursor in the synthesis of more complex phospholipids. It serves as a building block for the preparation of various lipid-based compounds.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in studies related to lipid metabolism and signaling pathways.
Medicine
Glycerophosphorylethanolamine (sodium salt) is significant in medical research, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Its ability to promote amyloid-beta aggregation makes it a valuable tool for studying the mechanisms underlying these conditions .
Industry
In the industrial sector, glycerophosphorylethanolamine (sodium salt) is used in the formulation of specialized lipid-based products. It is also employed in the production of certain pharmaceuticals and nutraceuticals.
Mechanism of Action
Glycerophosphorylethanolamine (sodium salt) exerts its effects primarily through its interaction with cell membranes. It integrates into the phospholipid bilayer, influencing membrane fluidity and stability. In the context of Alzheimer’s disease, it promotes the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease . The molecular targets include membrane phospholipids and amyloid-beta peptides, and the pathways involved are related to lipid metabolism and protein aggregation.
Comparison with Similar Compounds
Similar Compounds
Glycerophosphocholine: Another phosphodiester metabolite of phosphatidylcholine, involved in similar metabolic pathways.
Phosphoethanolamine: A simpler phospholipid derivative, also involved in membrane structure and function.
Glycerophosphoinositol: A phosphodiester metabolite of phosphatidylinositol, with roles in signaling pathways.
Uniqueness
Glycerophosphorylethanolamine (sodium salt) is unique due to its specific role in promoting amyloid-beta aggregation, which is not a common feature of other similar compounds. This makes it particularly valuable in Alzheimer’s disease research .
Properties
IUPAC Name |
sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDUYIAODUIQA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)([O-])OCC(CO)O)N.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NNaO6P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B8209891.png)
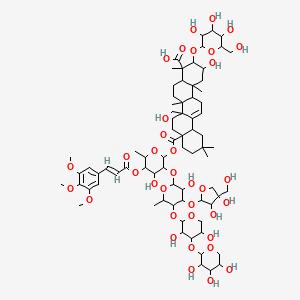
![4-[(7-chloro-1H-indol-3-yl)methyl]-1-methyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B8209902.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)

![4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one](/img/structure/B8209934.png)
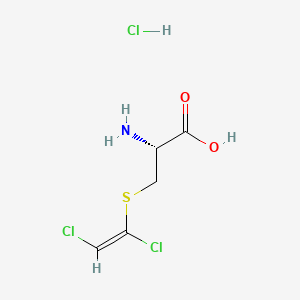
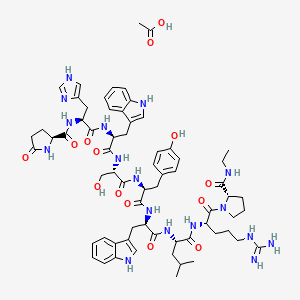
![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)
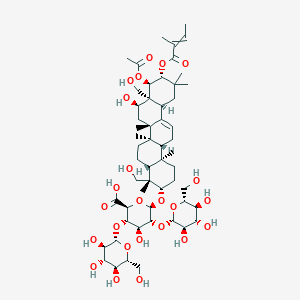
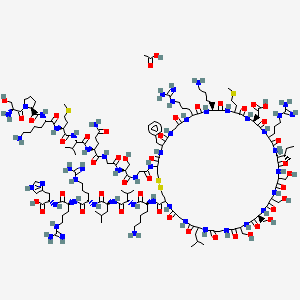
![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)
![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)
